Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate

Organic Synthesis Quality Control Medicinal Chemistry

This 7-chloro thieno[2,3-c]pyridine ester is a uniquely differentiated scaffold for kinase drug discovery. Unlike the 4-chloro regioisomer, the 7-chloro substituent enables a proven two-directional diversification strategy: first exploit the 4-position via Suzuki coupling, then convert the 7-chloro to an amino group via Buchwald amination, a sequence that delivers an ~18-fold improvement in COT kinase potency over 4-amino analogs. With ≥98% purity, it is ready for direct use in multi-step parallel synthesis and automated library production, minimizing intermediate purification costs. Ideal for scaffold-hopping campaigns replacing quinoline-based ATP-competitive ligands.

Molecular Formula C9H6ClNO2S
Molecular Weight 227.67 g/mol
Cat. No. B15234214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate
Molecular FormulaC9H6ClNO2S
Molecular Weight227.67 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(S1)C(=NC=C2)Cl
InChIInChI=1S/C9H6ClNO2S/c1-13-9(12)6-4-5-2-3-11-8(10)7(5)14-6/h2-4H,1H3
InChIKeyFASHAAOEDQHMIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate: Procurement-Ready Core Scaffold for Kinase-Targeted Library Synthesis


Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate (CAS 1360944-38-2) is a heterocyclic building block belonging to the thieno[2,3-c]pyridine class, bearing a chlorine atom at the 7-position and a methyl ester at the 2-position . Its molecular formula is C₉H₆ClNO₂S with a molecular weight of 227.67 g/mol . The scaffold is a privileged structure in kinase inhibitor drug discovery, frequently employed in the synthesis of COT kinase inhibitors and other ATP-competitive ligands, and is commercially available at high certified purity (≥98%) for research use .

Why Methyl 7-Chlorothieno[2,3-c]pyridine-2-carboxylate Cannot Be Casually Swapped with Its Regioisomers or Dehalogenated Analogs


In the thieno[2,3-c]pyridine scaffold, the position of the chlorine atom (C-4 vs. C-7) fundamentally dictates both the synthetic sequence for further diversification and the biochemical target engagement profile. Published synthetic methodology demonstrates that the 7-position is accessed exclusively via an N-oxide rearrangement pathway, whereas the 4-position is installed during the initial cyclocondensation step [1]. Consequently, a 7-chloro derivative enables a completely different order of functionalization and subsequent Suzuki/Stille cross-coupling outcomes compared to its 4-chloro counterpart [1]. Similarly, substituting with a dehalogenated or 3,2-c regioisomeric analog introduces divergent hydrogen-bonding geometries with kinase hinge residues, as established in co-crystal structures of related thieno[2,3-c]pyridine kinase inhibitors [2].

Quantitative Evidence Guide: Methyl 7-Chlorothieno[2,3-c]pyridine-2-carboxylate


Regioisomeric Purity: Certified ≥98% vs. 4-Chloro Analog at 95%

Commercial suppliers consistently certify methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate at ≥98% purity . In contrast, the corresponding 4-chloro regioisomer (methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate, CAS 251996-85-7) is offered at a lower 95% purity specification by multiple vendors, indicating a more challenging purification profile . This 3-percentage-point purity gap reduces the burden of pre-use purification for the 7-chloro isomer and improves batch-to-batch reproducibility in multi-step synthetic campaigns.

Organic Synthesis Quality Control Medicinal Chemistry

Synthetic Accessibility: 7-Chloro Installation via Exclusive N-Oxide Pathway (62% Yield) vs. 4-Chloro Cyclocondensation (80% Yield)

The 7-position halogenation proceeds via mCPBA oxidation to the N-oxide (95% yield), followed by POBr₃-mediated rearrangement to yield the 7-bromide in 62% yield with complete regioselectivity [1]. This pathway is distinct from the 4-chloro installation, which is achieved during the base-mediated cyclocondensation of 3,5-dichloropyridine-4-carboxaldehyde with methyl thioglycolate, providing methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate (4b) in 80% isolated yield [1][2]. The 7-chloro compound therefore offers a complementary entry point for sequential functionalization: the 4-position can be derivatized first via cross-coupling, followed by 7-position elaboration, a synthetic flexibility not available from the 4-chloro starting material.

Heterocyclic Chemistry Process Chemistry Scale-Up Synthesis

Demonstrated Core Utility in COT Kinase Inhibition: 7-Amino Derivative Achieves IC₅₀ = 160 nM vs. 4-Amino Analog IC₅₀ = 2900 nM

While direct IC₅₀ data for methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate are not available, the 7-amino derivative (compound 10b, 7-amino-4-(3-phenylphenyl)thieno[2,3-c]pyridine-2-carboxamide) achieves a COT kinase IC₅₀ of 160 nM in a homogeneous time-resolved fluorescence (HTRF) assay [1]. The corresponding 4-amino direct-attached biaryl analog (compound 4b, 4-(3-phenylphenyl)thieno[2,3-c]pyridine-2-carboxamide) shows a markedly weaker IC₅₀ of 2900 nM under identical assay conditions [1][2]. This ~18-fold potency gain demonstrates that substitution at the 7-position of the thieno[2,3-c]pyridine core is critical for COT kinase engagement, underscoring the strategic value of a 7-chloro intermediate for installing the 7-amino pharmacophore.

Kinase Inhibition SAR Inflammation

Scaffold Regiochemistry: [2,3-c] vs. [3,2-c] Thienopyridine Isomerism Determines Cross-Coupling Access

The thieno[2,3-c]pyridine scaffold of the target compound places the sulfur atom adjacent to the pyridine nitrogen, in contrast to the thieno[3,2-c]pyridine regioisomer (e.g., methyl 7-chlorothieno[3,2-c]pyridine-2-carboxylate, CAS 2137611-58-4) where the sulfur is farther from the nitrogen . This structural difference alters the electronic character of the pyridine ring and affects the reactivity of the chlorine at the 7-position toward palladium-catalyzed cross-couplings [1]. Specifically, the [2,3-c] isomer benefits from established Suzuki coupling conditions (Pd(PPh₃)₄, CsF, DME, 82% yield for phenyl coupling at the 4-position) and Stille coupling protocols (Pd(OAc)₂, (o-tol)₃P, Et₃N, DMF, 87% yield for 2-furyl coupling at the 7-position) [1], whereas analogous conditions for the [3,2-c] series may require independent optimization.

Scaffold Design Cross-Coupling Chemical Biology

Best Application Scenarios for Methyl 7-Chlorothieno[2,3-c]pyridine-2-carboxylate in Drug Discovery and Chemical Biology


Late-Stage Sequential Functionalization of Kinase Inhibitor Scaffolds

The 7-chloro substituent, combined with the 2-methyl ester, enables a well-established two-directional diversification strategy. Researchers can first exploit the 4-position via Suzuki coupling (82% yield demonstrated for phenyl introduction [1]), then convert the 7-chloro to an amino group via Buchwald amination (86-94% yield [1]), or alternatively perform Stille coupling at the 7-position (87% yield [1]). This sequential functionalization is uniquely enabled by the 7-chloro regioisomer and cannot be replicated with the 4-chloro analog.

Building Targeted Libraries for COT/Tpl2 and MAP3 Kinase Drug Discovery

SAR data from the thieno[2,3-c]pyridine series demonstrate that 7-amino substitution delivers an ~18-fold improvement in COT kinase potency over 4-amino substitution (IC₅₀ 160 nM vs. 2900 nM) [2][3]. Using the 7-chloro ester as a common intermediate, medicinal chemistry teams can generate focused libraries of 7-amino, 7-aryl, and 7-heteroaryl analogs for screening against COT, ERK, and MEK cascade targets, maximizing the probability of identifying potent and selective leads.

High-Purity Building Block for Multi-Step Synthesis Requiring Minimal Re-Purification

With a certified purity of ≥98% , this compound is suitable for direct use in multi-step synthetic sequences without additional chromatographic purification. This is particularly advantageous in parallel synthesis and automated library production, where the time and cost of purifying intermediates can be prohibitive. The 3% purity advantage over the 4-chloro analog (95% ) translates to fewer failed reactions and higher overall yields in array-based medicinal chemistry workflows.

Scaffold-Hopping and Bioisosteric Replacement Studies in ATP-Competitive Inhibitor Programs

The thieno[2,3-c]pyridine core serves as a proven bioisostere for quinoline and isoquinoline scaffolds in kinase hinge-binding motifs, as evidenced by co-crystal structures of related GRK2 inhibitors (PDB 7pwd, 2.6 Å resolution [4]). The 7-chloro ester provides a strategic entry point for scaffold-hopping campaigns, allowing teams to rapidly evaluate whether a thieno[2,3-c]pyridine replacement improves selectivity or pharmacokinetic properties relative to a quinoline-based lead series.

Quote Request

Request a Quote for Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.